1,7-Dimethyl-3,5-dihydroimidazo[2,1-b]quinazolin-2(1H)-one is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This compound belongs to the class of imidazoquinazolines, which are known for their diverse biological activities, including effects on cardiovascular function and potential anti-cancer properties.
This compound is classified under heterocyclic compounds due to its imidazole and quinazoline rings. It is specifically categorized within the subclass of fused bicyclic compounds, which are recognized for their complex structural features that contribute to their biological activities.
The synthesis of 1,7-Dimethyl-3,5-dihydroimidazo[2,1-b]quinazolin-2(1H)-one typically involves several steps:
The technical details of the synthesis include controlling reaction conditions like temperature and solvent choice to optimize yield and purity. The reactions may also involve intermediate steps that require careful monitoring to ensure successful cyclization.
The molecular formula for 1,7-Dimethyl-3,5-dihydroimidazo[2,1-b]quinazolin-2(1H)-one is , with a molecular weight of approximately 215.25 g/mol. Its structural representation includes:
The compound's InChIKey is RGSPSAXBFXZSGH-UHFFFAOYSA-N, which serves as a unique identifier for chemical substances in databases .
1,7-Dimethyl-3,5-dihydroimidazo[2,1-b]quinazolin-2(1H)-one can undergo various chemical reactions typical for imidazole derivatives:
The reactivity patterns depend on the electronic environment created by substituents on the rings. For instance, methyl substitutions can influence both steric hindrance and electronic distribution.
The mechanism of action for 1,7-Dimethyl-3,5-dihydroimidazo[2,1-b]quinazolin-2(1H)-one relates primarily to its interaction with biological targets such as receptors involved in cardiovascular regulation.
Data suggests that compounds within this class may act as agonists or antagonists at adrenergic or imidazoline receptors, influencing blood pressure and cardiac contractility . The exact pathways are still under investigation but involve modulation of signaling cascades related to these receptors.
1,7-Dimethyl-3,5-dihydroimidazo[2,1-b]quinazolin-2(1H)-one has shown promise in various scientific applications:
CAS No.: 60934-46-5
CAS No.: 36889-17-5
CAS No.: 158905-17-0
CAS No.: 13463-39-3
CAS No.: 39647-11-5